

In-depth Technical Guide: Spectral Data of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromophenylethynyl)trimethylsilane

Cat. No.: B1276842

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(2-Bromophenylethynyl)trimethylsilane** (CAS No. 38274-16-7), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analyses.

Core Spectral Data

The following tables summarize the key spectral data for **(2-Bromophenylethynyl)trimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.59 - 7.57	m	1H	Ar-H
7.51 - 7.49	m	1H	Ar-H
7.29 - 7.25	m	1H	Ar-H
7.18 - 7.14	m	1H	Ar-H
0.28	s	9H	Si(CH ₃) ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
133.5	Ar-C
132.8	Ar-C
129.5	Ar-C
127.2	Ar-C
126.3	Ar-C-Br
125.7	Ar-C
104.4	\equiv C-Si
99.8	Ar-C \equiv
0.1	Si(CH ₃) ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Medium	C-H stretch (sp ³ , methyl)
2158	Strong	C≡C stretch (alkyne)
1585, 1469, 1439	Medium	C=C stretch (aromatic)
1249	Strong	Si-CH ₃ symmetric deformation
841	Strong	Si-C stretch
756	Strong	C-H bend (ortho-disubstituted benzene)
698	Medium	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
254	95	[M+2] ⁺ (with ⁸¹ Br)
252	100	[M] ⁺ (with ⁷⁹ Br)
239	40	[M-CH ₃ +2] ⁺
237	42	[M-CH ₃] ⁺
173	25	[M-Br] ⁺
158	30	[M-Br-CH ₃] ⁺
73	55	[Si(CH ₃) ₃] ⁺

Experimental Protocols

Synthesis of (2-Bromophenylethynyl)trimethylsilane via Sonogashira Coupling

Reaction:

Materials:

- 1-Bromo-2-iodobenzene
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), freshly distilled
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

- To a dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), and CuI (0.04 eq).
- Add anhydrous THF and freshly distilled triethylamine (2.0 eq).
- To the stirring solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **(2-Bromophenylethynyl)trimethylsilane** as a liquid.

Spectral Data Acquisition

NMR Spectroscopy:

- Instrumentation: Bruker Avance 400 MHz spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR: Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR: Acquire the spectrum with a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans, using proton decoupling.

IR Spectroscopy:

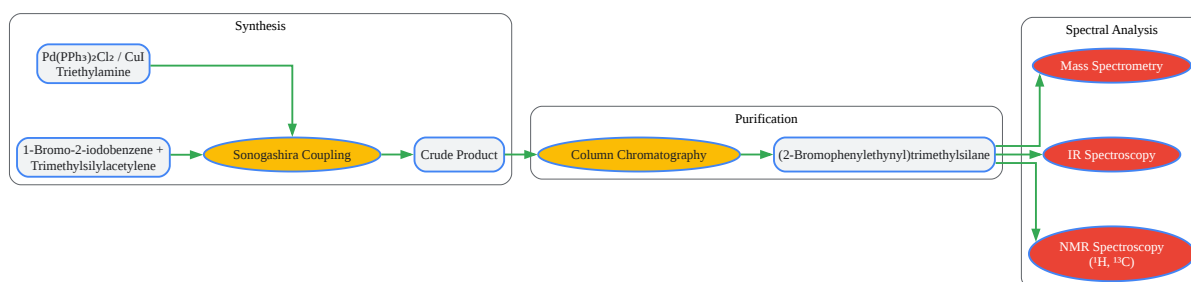
- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
- Sample Preparation: Apply a small drop of the neat liquid sample directly onto the diamond crystal of the UATR accessory.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry:

- Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS).
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
 - Inlet Temperature: 250°C .

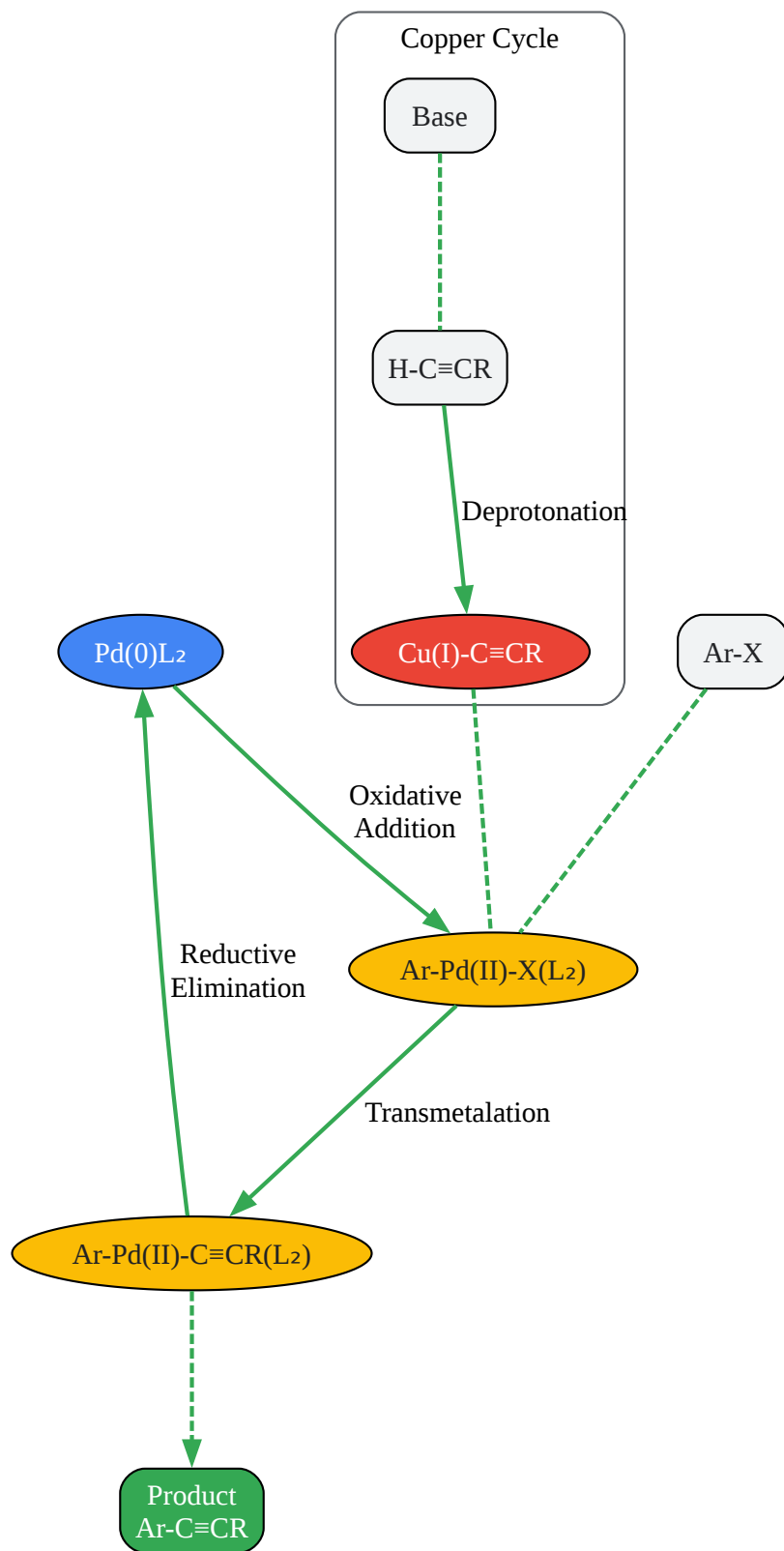
- Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-500.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectral analysis of **(2-Bromophenylethynyl)trimethylsilane**.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

- To cite this document: BenchChem. [In-depth Technical Guide: Spectral Data of (2-Bromophenylethynyl)trimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276842#2-bromophenylethynyl-trimethylsilane-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com